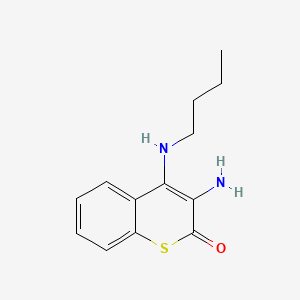

1-Thiocoumarin, 3-amino-4-butylamino-

Description

Contextualization within Thiocoumarin Chemistry and Bioisosterism

Thiocoumarins are direct bioisosteres of coumarins, where the endocyclic oxygen atom of the pyrone ring is replaced by a sulfur atom. nih.govresearchgate.net This substitution, a common strategy in medicinal chemistry, significantly alters the electronic and steric properties of the molecule. nih.gov The introduction of the larger, more polarizable sulfur atom can influence the compound's pharmacokinetic and pharmacodynamic profiles, potentially leading to enhanced biological activity, altered selectivity, or a different mechanism of action compared to its oxygen-containing counterpart. nih.gov

The chemistry of thiocoumarins allows for diverse substitutions on the benzothiopyranone core, enabling the synthesis of a wide array of derivatives. The reactivity of the scaffold can be modulated to introduce functional groups at various positions, thereby fine-tuning its biological properties. nih.gov The synthesis of aminothiocoumarins, in particular, has been an area of active research, as the amino group can serve as a key pharmacophoric feature or a handle for further chemical modification.

Historical Perspectives on Thiocoumarin Research and Significance

Research into coumarin (B35378) derivatives has a long and rich history, with these compounds being recognized for a wide spectrum of biological activities, including anticoagulant, antimicrobial, and anticancer properties. orientjchem.org The investigation of thiocoumarins, while not as extensive, has paralleled that of coumarins. Early studies focused on the synthesis and basic characterization of the thiocoumarin nucleus.

Over time, the focus shifted towards the pharmacological potential of these sulfur-containing analogs. Researchers have explored thiocoumarins for various therapeutic applications, leveraging the unique properties conferred by the sulfur atom. nih.gov The proven success of coumarin-based drugs has provided a strong impetus for the continued exploration of thiocoumarins, with the expectation that these bioisosteres could yield compounds with improved efficacy or novel biological activities.

Rationale for Investigating 1-Thiocoumarin, 3-amino-4-butylamino-

The investigation of 1-Thiocoumarin, 3-amino-4-butylamino- would therefore be a logical step in the exploration of the chemical space around the thiocoumarin scaffold. The aim would be to systematically probe how these specific substitutions influence the compound's biological profile, with the potential to discover new leads for drug development.

Interactive Data Table: Structural Features of Substituted Thiocoumarins

The following table outlines the core structure of 1-Thiocoumarin and highlights the positions where substitutions, such as those in 1-Thiocoumarin, 3-amino-4-butylamino-, are made to modulate its biological activity.

| Position | Substituent in 1-Thiocoumarin, 3-amino-4-butylamino- | Potential for Further Modification | Rationale for Modification |

| 1 | Sulfur (defining feature of thiocoumarin) | Oxidation to sulfoxide (B87167) or sulfone | To alter electronic properties and solubility. |

| 3 | Amino (-NH2) | Acylation, Alkylation | To modulate hydrogen bonding capacity and steric bulk. |

| 4 | Butylamino (-NH(CH2)3CH3) | Variation of alkyl chain length, cyclization | To optimize lipophilicity and target binding. |

| 5-8 | Hydrogen | Introduction of various functional groups (e.g., hydroxyl, methoxy, halogens) | To influence electronic properties, metabolism, and target interactions. |

Structure

3D Structure

Properties

CAS No. |

59647-34-6 |

|---|---|

Molecular Formula |

C13H16N2OS |

Molecular Weight |

248.35 g/mol |

IUPAC Name |

3-amino-4-(butylamino)thiochromen-2-one |

InChI |

InChI=1S/C13H16N2OS/c1-2-3-8-15-12-9-6-4-5-7-10(9)17-13(16)11(12)14/h4-7,15H,2-3,8,14H2,1H3 |

InChI Key |

SPSOWEKPBOWJOV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C(=O)SC2=CC=CC=C21)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1-Thiocoumarin, 3-amino-4-butylamino- and its Precursors

Established routes to complex thiocoumarins often begin with a pre-formed coumarin (B35378) or a simple thiophenol precursor. The process is sequential, involving the formation of the heterocyclic core followed by functional group interconversion and substitution.

The synthesis of thiocoumarins can be achieved from corresponding coumarin derivatives. A common and versatile starting material in this family of synthesis is 4-hydroxycoumarin (B602359), which is readily modified. nih.gov A hypothetical multi-step synthesis for 1-Thiocoumarin, 3-amino-4-butylamino- starting from a coumarin scaffold would likely involve:

Formation of a 4-substituted coumarin: Beginning with a precursor like 4-hydroxycoumarin, the hydroxyl group can be converted to a better leaving group, such as a chloro or tosyl group, to facilitate nucleophilic substitution. mdpi.comencyclopedia.pub

Introduction of the butylamino group: The 4-substituted coumarin can then react with butylamine to introduce the butylamino group at the C4 position.

Introduction of the 3-amino group: The C3 position can be functionalized, often through an initial nitration step to introduce a nitro group, which is subsequently reduced to an amino group. researchgate.net

Thionation: The final key step is the conversion of the coumarin's lactone carbonyl group to a thiocarbonyl group to yield the target 1-thiocoumarin.

This stepwise approach allows for the controlled introduction of each substituent onto the heterocyclic core.

The defining feature of a 1-thiocoumarin is the presence of a sulfur atom in place of the oxygen at the 1-position (the carbonyl group of the lactone). The most common and effective method for this transformation is thionation using a specialized reagent.

Lawesson's Reagent: This thionating agent is widely used to convert carbonyl groups into thiocarbonyls. rsc.org The reaction involves treating the parent coumarin derivative with Lawesson's reagent, which replaces the carbonyl oxygen with a sulfur atom. rsc.org This method has been successfully applied to various ester-functionalized coumarin compounds. rsc.org The conversion of thiocoumarins to dithiocoumarins using Lawesson's reagent has also been reported, typically with yields around 30-40%. nih.govmdpi.comencyclopedia.pub

Reaction Progression for Thionation of Coumarin Scaffolds

| Step | Reactant | Reagent | Key Transformation | Product Type |

|---|---|---|---|---|

| 1 | Substituted Coumarin | Lawesson's Reagent | Conversion of lactone C=O to C=S | 1-Thiocoumarin |

The introduction of nitrogen-containing functional groups at the C3 and C4 positions is crucial for the synthesis of the target molecule. These steps often rely on well-established reaction mechanisms.

Introduction of the C4-butylamino group: Starting from 4-hydroxythiocoumarin, a common precursor, the hydroxyl group can be converted to a tosylate. This is followed by a mercapto-substitution and subsequent condensation reactions to build more complex side chains. nih.gov Alternatively, a 4-chlorothiocoumarin can be used as a substrate for nucleophilic substitution by butylamine. mdpi.com

Introduction of the C3-amino group: The synthesis of 3-aminomethylenethiocoumarins has been described via a three-component condensation of amines, α-amino acids, and 4-hydroxythiocoumarin in the presence of tri-ethylorthoformate. nih.gov Another common strategy involves the nitration of the thiocoumarin ring at the 3-position, followed by the chemical reduction of the nitro group to an amino group. The synthesis of 4-amino-3-nitrothiocoumarins has been reported as a pathway to introduce these functionalities. nih.govresearchgate.net The Mannich reaction is another powerful tool for introducing aminoalkyl groups at the C3 position of a coumarin or thiocoumarin core. researchgate.net

Summary of Amination Strategies for Coumarin/Thiocoumarin Scaffolds

| Position | Method | Precursor | Key Reagents | Reference |

|---|---|---|---|---|

| C3 | Nitration followed by Reduction | Thiocoumarin | HNO₃/H₂SO₄, then a reducing agent (e.g., SnCl₂/HCl) | nih.govresearchgate.net |

| C3 | Mannich Reaction | 4-Hydroxythiocoumarin | Formaldehyde, Secondary Amine | researchgate.net |

| C4 | Nucleophilic Substitution | 4-Chlorothiocoumarin | Butylamine | mdpi.com |

Advanced Synthetic Techniques in Thiocoumarin Chemistry

To overcome the limitations of traditional synthesis, such as long reaction times and harsh conditions, advanced techniques like microwave-assisted synthesis and specialized catalytic methods are employed.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. arabjchem.org It has been successfully applied to the synthesis of thiocoumarins and their derivatives, described as an efficient, selective, fast, and clean technique. nih.govmdpi.comencyclopedia.pub This method can dramatically reduce reaction times and improve yields. For instance, syntheses that might take several hours using conventional reflux can often be completed in minutes under microwave irradiation. arabjchem.orgnih.gov Microwave technology has been used for constructing various coumarin-heterocycle hybrids, including those involving thiazole and oxadiazole moieties. arabjchem.org

Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours | Minutes | nih.gov |

| Product Yield | Good to High (e.g., 75-84%) | Excellent (e.g., 88-94%) | arabjchem.orgnih.gov |

| Energy Consumption | Higher | Lower | researchgate.net |

| Process | Often requires specific solvents and prolonged heating | Can be performed under solvent-free conditions | arabjchem.org |

Lewis acids play a pivotal role in the fundamental synthesis of the thiocoumarin scaffold. mdpi.com The traditional and still widely used method for creating the core ring structure is a Friedel–Crafts type intramolecular cyclization. researchgate.net This reaction typically involves reacting a thiophenol with malonic acid or its derivatives. nih.gov

Examples of Lewis Acids in Thiocoumarin Synthesis

| Lewis Acid | Reaction Type | Precursors | Reference |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Intramolecular Cyclocondensation | Thiophenol, Malonic Acid | nih.govmdpi.com |

| Phosphorus Oxychloride (POCl₃) | Intramolecular Cyclocondensation | Thiophenol, Malonic Acid | nih.gov |

| Ytterbium Triflate (Yb(OTf)₃) | Condensation for Coumarin-3-Carboxylic Acids | Salicylaldehydes, Meldrum's Acid | nih.gov |

Chemical Reactivity and Derivatization of the 1-Thiocoumarin, 3-amino-4-butylamino- Scaffold

The chemical reactivity of the 1-Thiocoumarin, 3-amino-4-butylamino- scaffold is dictated by the interplay of its constituent functional groups: the thiocarbonyl moiety, the enamine-like system formed by the 3-amino and 4-butylamino groups, and the aromatic ring. These features provide multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

The thiocarbonyl group (C=S) at the 1-position is a key functional group that differentiates thiocoumarins from their coumarin counterparts. Its reactivity is characterized by its propensity to react with both electrophiles and nucleophiles at the sulfur atom.

Reaction with Electrophiles: Alkylating agents, such as alkyl halides, can react with the thiocarbonyl sulfur to form thio-pyrylium salts. These salts can be intermediates for further transformations.

Conversion to Dithiocoumarin: The thiocarbonyl group can be converted to a dithiocarbonyl group (a thione) through reaction with Lawesson's reagent, yielding a dithiocoumarin. This transformation alters the electronic properties and reactivity of the heterocyclic core.

| Reagent | Product Type |

| Alkyl Halides | Thio-pyrylium salts |

| Lawesson's Reagent | Dithiocoumarin |

The presence of two amino groups, a primary amine at the 3-position and a secondary butylamine at the 4-position, offers numerous opportunities for derivatization.

Acylation: The 3-amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This modification can be used to introduce a variety of functional groups and modulate the compound's properties.

Alkylation: The primary amino group can also undergo alkylation, although selectivity between N-alkylation and potential reaction at other sites would need to be controlled.

Schiff Base Formation: The 3-amino group can react with aldehydes and ketones to form Schiff bases (imines). This reaction is a versatile method for introducing diverse substituents.

Derivatization of the Butylamino Group: The secondary butylamino group at the 4-position is also amenable to chemical modification, such as acylation or further alkylation, though its reactivity might be sterically hindered compared to the 3-amino group.

The following table outlines potential derivatization reactions for the amino and butylamino substituents.

| Reaction Type | Reagent | Potential Product |

| Acylation | Acyl chloride, Anhydride | 3-Amido-1-thiocoumarin |

| Alkylation | Alkyl halide | 3-(Alkylamino)-1-thiocoumarin |

| Schiff Base Formation | Aldehyde, Ketone | 3-(Imino)-1-thiocoumarin |

Building upon the thiocoumarin scaffold to create more complex, polycyclic systems is a key strategy in the development of novel compounds. Annulation (ring-forming) and ring expansion reactions are powerful tools for achieving this structural diversity.

Annulation Reactions:

Annulation strategies often involve the use of the existing functional groups on the thiocoumarin ring to construct a new ring. For instance, the enamine-like reactivity of the 3-amino-4-butylamino system could be exploited in reactions with bifunctional electrophiles to build a new heterocyclic ring fused to the thiocoumarin core. For example, reaction with α,β-unsaturated ketones could potentially lead to the formation of a fused pyridine or dihydropyridine ring.

Ring Expansion Strategies:

The exploration of these annulation and ring expansion strategies could provide access to novel chemical space and lead to the discovery of compounds with unique properties.

Spectroscopic Elucidation and Advanced Structural Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Advanced NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) techniques, would be the primary method for elucidating the detailed molecular structure.

Expected ¹H NMR Data: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the thiocoumarin core, the protons of the butylamino group, and the protons of the amino group. The chemical shifts and coupling constants of the aromatic protons would confirm their positions on the benzene (B151609) ring. The signals for the butyl group would appear in the aliphatic region, with characteristic splitting patterns revealing the connectivity of the methylene (B1212753) and methyl groups. The protons of the NH₂ and NH groups would likely appear as broad singlets, and their chemical shifts could be solvent-dependent.

Expected ¹³C NMR Data: The carbon-13 NMR spectrum would provide information on the number and types of carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbon, the carbons of the aromatic ring, the olefinic carbons of the pyran ring, and the aliphatic carbons of the butyl group. The chemical shifts would be influenced by the presence of the sulfur atom and the amino substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following table is a hypothetical representation of expected data and is not based on experimental results.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | 115 - 135 |

| NH (butylamino) | Variable | - |

| NH₂ (amino) | Variable | - |

| CH₂ (butyl) | 1.5 - 3.5 | 20 - 50 |

| CH₃ (butyl) | 0.9 - 1.0 | ~14 |

| C=O | - | 160 - 170 |

| Aromatic C | - | 120 - 150 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, which are characteristic of its functional groups.

Expected IR and Raman Data: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary and secondary amino groups (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), the C=O stretching of the thiocoumarin ring (around 1650-1680 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹). The C-S stretching vibration would be expected at lower frequencies. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C-S bond.

Interactive Data Table: Expected Vibrational Frequencies (Note: The following table is a hypothetical representation of expected data and is not based on experimental results.)

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch (amino) | 3300 - 3500 | Weak |

| C-H stretch (aromatic) | 3000 - 3100 | Strong |

| C-H stretch (aliphatic) | 2850 - 2960 | Strong |

| C=O stretch | 1650 - 1680 | Moderate |

| C=C stretch (aromatic) | 1450 - 1600 | Strong |

| C-N stretch | 1250 - 1350 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule and is particularly sensitive to the extent of conjugation.

Interactive Data Table: Expected UV-Vis Absorption Maxima (Note: The following table is a hypothetical representation of expected data and is not based on experimental results.)

| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π-π* | 350 - 450 | High |

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Ion Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Expected Mass Spectrometry Data: The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the exact molecular weight of 1-Thiocoumarin, 3-amino-4-butylamino- (C₁₃H₁₆N₂OS), which is 248.10 g/mol . The fragmentation pattern would likely involve the loss of the butyl group, cleavage of the thiocoumarin ring, and other characteristic fragmentations that would help to confirm the proposed structure. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments. Predicted data from PubChem suggests a monoisotopic mass of 248.09833 Da. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Fragments (Note: The following table is based on predicted data and general fragmentation patterns of similar compounds.)

| m/z | Possible Fragment |

|---|---|

| 248 | [M]⁺ |

| 191 | [M - C₄H₉]⁺ |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about molecular orbitals, charge distributions, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.net It is employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to predict various spectroscopic properties. For coumarin (B35378) derivatives, DFT calculations, often using functionals like B3LYP, have been successfully used to correlate theoretical data with experimental results from NMR and IR spectroscopy. researchgate.net

Table 1: Illustrative Predicted Vibrational Frequencies for 1-Thiocoumarin, 3-amino-4-butylamino- using DFT This table presents hypothetical data for illustrative purposes.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H (Amino) | Stretching | 3400-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=O (Lactam) | Stretching | 1650-1680 |

| C=C (Aromatic) | Stretching | 1500-1600 |

| C=S (Thiolactam) | Stretching | 1200-1250 |

Understanding the distribution of electrons within a molecule is key to predicting its chemical reactivity. Electron density analysis provides a map of electron-rich and electron-poor regions. Mulliken population analysis is a method to assign partial charges to individual atoms, offering a simplified view of the electrostatic potential. researchgate.net For 1-Thiocoumarin, 3-amino-4-butylamino-, the nitrogen and sulfur atoms are expected to carry negative Mulliken charges, indicating they are electron-rich and potential sites for electrophilic attack.

Fukui functions are more sophisticated descriptors of reactivity derived from conceptual DFT. researchgate.netresearchgate.net They identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov The Fukui function helps to pinpoint the most reactive sites by quantifying the change in electron density at a specific atom when the total number of electrons in the molecule changes. mdpi.com For instance, sites with a high value for the Fukui function for nucleophilic attack (f+) are likely to be attacked by nucleophiles, while those with a high value for electrophilic attack (f-) are prone to attack by electrophiles. nih.gov In 1-Thiocoumarin, 3-amino-4-butylamino-, the amino groups and the thiocarbonyl sulfur would likely be identified as key reactive centers.

Table 2: Hypothetical Mulliken Charges and Fukui Indices for Selected Atoms in 1-Thiocoumarin, 3-amino-4-butylamino- This table presents hypothetical data for illustrative purposes.

| Atom | Mulliken Charge (a.u.) | Fukui Index (f-) for Electrophilic Attack | Fukui Index (f+) for Nucleophilic Attack |

| S1 | -0.45 | 0.15 | 0.08 |

| O2 | -0.60 | 0.12 | 0.05 |

| N (3-amino) | -0.75 | 0.25 | 0.03 |

| N (4-butylamino) | -0.72 | 0.22 | 0.04 |

| C4 | +0.55 | 0.02 | 0.18 |

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide detailed electronic information, molecular modeling and dynamics simulations are essential for understanding the flexibility and interaction of molecules over time, particularly in complex environments.

The presence of a flexible butylamino group in 1-Thiocoumarin, 3-amino-4-butylamino- means the molecule can adopt multiple low-energy shapes or conformations. Conformational analysis is the study of these different arrangements and their relative stabilities. For flexible molecules, understanding the accessible conformations is crucial as the biological activity can be dependent on a specific shape. rsc.org Computational methods can systematically rotate the rotatable bonds (like the C-N and C-C bonds in the butyl group) to map out the potential energy surface and identify the most stable conformers. The presence of intramolecular hydrogen bonds, for example between the amino groups, can significantly influence conformational preference and stability. rsc.org

Many coumarin and thiocoumarin derivatives exhibit biological activity, often by interacting with specific proteins or enzymes. mdpi.com Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target receptor. nih.gov This method helps to characterize the binding site and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. mdpi.com

For 1-Thiocoumarin, 3-amino-4-butylamino-, docking studies could be performed on potential biological targets like carbonic anhydrases or cholinesterases, which are known to be inhibited by some coumarin derivatives. mdpi.comnih.gov The results would predict the binding mode and affinity, providing a rationale for its potential biological activity. Following docking, molecular dynamics (MD) simulations can be run to observe the stability of the predicted binding pose over time, offering a more dynamic picture of the interaction within the binding pocket. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of modern drug design. nih.gov The goal of QSAR is to develop a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. mdpi.com These models are built by calculating a set of molecular descriptors (physicochemical, electronic, and steric properties) for each compound and then using statistical methods, like multiple linear regression, to find the best correlation with the observed activity. nih.gov

A QSAR study on a series of 3,4-substituted thiocoumarin derivatives, including 1-Thiocoumarin, 3-amino-4-butylamino-, could identify the key structural features that determine their biological potency. For example, a model might reveal that activity is positively correlated with the dipole moment and negatively correlated with the molecular volume. nih.gov Such a model would have predictive power, allowing researchers to estimate the activity of new, unsynthesized derivatives and to prioritize the synthesis of the most promising candidates, thereby saving time and resources. researchgate.netresearchgate.net

In-depth Computational Analysis of 1-Thiocoumarin, 3-amino-4-butylamino-

A comprehensive review of the theoretical and computational chemistry studies focused on the molecular structure and potential interactions of 1-Thiocoumarin, 3-amino-4-butylamino-.

The thiocoumarin scaffold, a sulfur-containing analogue of coumarin, is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. nih.gov The substitution of oxygen with sulfur in the coumarin ring system can modulate the molecule's chemical properties, potentially influencing its biological profile. nih.gov However, detailed computational characterizations remain specific to the individual analogues being investigated.

Topological descriptors are numerical values derived from the graph representation of a molecule. They are instrumental in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties. These descriptors encode information about the size, shape, branching, and connectivity of atoms within a molecule.

For a given compound like 1-Thiocoumarin, 3-amino-4-butylamino-, a range of topological indices could be calculated to predict its properties. Examples of such descriptors include:

Wiener Index (W): The sum of the lengths of the shortest paths between all pairs of non-hydrogen atoms in the molecular graph. It is one of the oldest and most studied topological indices, often correlating with physicochemical properties like boiling point and viscosity.

Molecular Connectivity Indices (χ): A family of indices that describe the degree of branching in a molecule. They are calculated from the non-hydrogen skeleton of the molecule and have been successfully used in numerous QSAR studies.

Balaban J Index: A highly discriminating descriptor that is sensitive to the shape and branching of a molecule.

Szeged Index (Sz): An index based on the distances between vertices in the molecular graph, often used in QSPR studies of benzenoid hydrocarbons.

A hypothetical table of such descriptors for 1-Thiocoumarin, 3-amino-4-butylamino- would be populated with calculated values for these and other indices. These values would then be used in statistical models to predict various properties of the molecule. However, no published studies have performed these specific calculations and correlations for 1-Thiocoumarin, 3-amino-4-butylamino-.

Interactive Data Table: Hypothetical Topological Descriptors for 1-Thiocoumarin, 3-amino-4-butylamino- (Note: The following values are for illustrative purposes only and are not based on actual published research.)

| Topological Descriptor | Calculated Value | Potential Property Correlation |

| Wiener Index (W) | Value not available | Boiling Point, Molar Volume |

| First-Order Molecular Connectivity Index (¹χ) | Value not available | Lipophilicity, Receptor Binding |

| Balaban J Index | Value not available | Molecular Shape, Steric Effects |

| Szeged Index (Sz) | Value not available | Physicochemical Properties |

Both ligand-based and structure-based drug design are powerful computational approaches used to discover and develop new drugs. The choice between these methods typically depends on the availability of structural information for the biological target.

Ligand-Based Drug Design

This approach is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules (ligands) with known activity is available. The underlying principle is that molecules with similar structures are likely to have similar biological activities. Key techniques in ligand-based design include:

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For 1-Thiocoumarin, 3-amino-4-butylamino-, a pharmacophore model could be developed based on a series of structurally related thiocoumarin analogues with known activity against a particular target. This model would define the essential features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, and their spatial arrangement.

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): This method correlates the biological activity of a set of molecules with their 3D properties, such as shape and electrostatic potential. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate predictive models.

Structure-Based Drug Design

This method relies on the known 3D structure of the biological target, typically a protein or nucleic acid, which is often determined through techniques like X-ray crystallography or NMR spectroscopy. The goal is to design molecules that can bind to the target with high affinity and selectivity. The primary technique used is:

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-Thiocoumarin, 3-amino-4-butylamino-, if a potential biological target were identified and its structure known, molecular docking could be used to predict how the compound binds to the active site of the target. This would provide insights into the binding mode, binding affinity, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces).

Without specific experimental data on the biological activity or identified targets for 1-Thiocoumarin, 3-amino-4-butylamino-, any discussion of its application in drug design remains conceptual. The general principles of these design strategies are well-established, but their specific application to this compound has not been documented in the scientific literature.

Interactive Data Table: Conceptual Drug Design Applications for 1-Thiocoumarin, 3-amino-4-butylamino- (Note: The following information is illustrative and not based on published research for this specific compound.)

| Drug Design Principle | Technique | Conceptual Application for 1-Thiocoumarin, 3-amino-4-butylamino- |

| Ligand-Based | Pharmacophore Modeling | If a set of active thiocoumarin analogues exists, a common pharmacophore could be identified to guide the design of new, more potent compounds based on the 1-Thiocoumarin, 3-amino-4-butylamino- scaffold. |

| Ligand-Based | 3D-QSAR | A 3D-QSAR model could be built from a series of related compounds to predict the biological activity of novel derivatives of 1-Thiocoumarin, 3-amino-4-butylamino-. |

| Structure-Based | Molecular Docking | If a biological target is identified, docking studies could predict the binding pose and affinity of 1-Thiocoumarin, 3-amino-4-butylamino-, providing a basis for structure-guided optimization. |

No Publicly Available Research Data for 1-Thiocoumarin, 3-amino-4-butylamino-

Following a comprehensive and multi-faceted search of scientific databases and literature, it has been determined that there is no publicly available research data for the specific chemical compound 1-Thiocoumarin, 3-amino-4-butylamino- .

While the compound is indexed in chemical databases such as PubChem (CID 3042373) and has a registered CAS number (59647-34-6), the PubChem entry explicitly states, "No literature data available for this compound" uni.lu. This indicates that, to date, no studies on its synthesis, biological activities, or mechanisms of action have been published in the peer-reviewed scientific literature.

The user's request for a detailed article on the antimicrobial and anticancer activities of this specific molecule, including in vitro and in silico mechanistic investigations, cannot be fulfilled. The strict requirement to focus solely on "1-Thiocoumarin, 3-amino-4-butylamino-" and to provide thorough, scientifically accurate content with data tables is impossible to meet due to the complete absence of foundational research.

Searches for this compound and its structural synonyms did not yield any studies detailing its:

Antibacterial or antifungal potency.

Mechanisms of antimicrobial action.

Inhibition of cancer-related enzymes.

Protein binding or DNA interaction properties.

Effects on apoptotic markers in cell lines.

Without primary research data, the generation of the requested article would require speculation or the incorrect application of findings from related but structurally distinct compounds, which would be scientifically inaccurate and misleading. Therefore, no article can be provided.

Biological Activities and Mechanistic Investigations in Vitro and in Silico

Enzyme Inhibition Studies (In Vitro)

Carbonic Anhydrase (CA) Inhibition Profiles and Isoform Selectivity

Thiocoumarins, along with their oxygen-containing counterparts, coumarins, are recognized as a significant class of carbonic anhydrase (CA) inhibitors. These compounds often act as prodrugs, undergoing hydrolysis within the enzyme's active site. Dithiocoumarins have also been specifically studied as inhibitors of carbonic anhydrases. The inhibition mechanism of this class of compounds is distinct from other inhibitors, which can lead to high isoform selectivity. For instance, certain coumarin (B35378) derivatives have shown selective inhibition of tumor-associated isoforms like hCA IX and XII.

Table 1: Representative Carbonic Anhydrase Inhibition Data for Coumarin/Thiocoumarin Derivatives

| Compound Type | Isoform | Inhibition Constant (Kᵢ) |

|---|---|---|

| Coumarin-based sulfonamide | hCA I | Micromolar range |

| Coumarin-based sulfonamide | hCA II | Micromolar range |

| Coumarin-based sulfonamide | hCA IX | Nanomolar to Micromolar range |

| Coumarin-based sulfonamide | hCA XII | Nanomolar to Micromolar range |

Note: This table presents generalized data for the coumarin/thiocoumarin sulfonamide class to illustrate typical activity ranges, as specific data for 1-Thiocoumarin, 3-amino-4-butylamino- is not available.

Nitric Oxide Synthase (NOS) Inhibition

Derivatives of thiocoumarin have been identified as inhibitors of nitric oxide synthase (NOS). Specifically, ethers of thiocoumarin substituted at the 4-position have demonstrated inhibitory activity in the nanomolar range. nih.govresearchgate.net NOS enzymes are crucial in various physiological processes, and their inhibition is a target for therapeutic intervention in conditions associated with inflammation and other pathologies. While direct inhibition data for 1-Thiocoumarin, 3-amino-4-butylamino- is not available, the established activity of 4-substituted thiocoumarins suggests that this compound may also interact with NOS isoforms.

Other Relevant Enzyme Targets and Their Modulation

Beyond carbonic anhydrase and nitric oxide synthase, the broader class of coumarin derivatives has been investigated for the inhibition of other enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of Alzheimer's disease. nih.gov However, specific studies identifying other enzyme targets for thiocoumarins, particularly 3,4-disubstituted analogs, are not extensively reported in the current literature.

In Vitro Assessment of Anticonvulsant Activity

The anticonvulsant potential of thiocoumarin derivatives has been explored, with studies focusing on compounds structurally related to 1-Thiocoumarin, 3-amino-4-butylamino-. Research on a series of synthetic 4-amino-3-nitrothiocoumarins has been conducted to evaluate their anticonvulsant effects. nih.govresearchgate.net These studies, often employing animal models with chemically or electrically induced seizures, provide insights into the structure-activity relationships of this class of compounds. nih.govresearchgate.netresearchgate.net For example, N-substituted 4-amino-3-nitro-1-thiocoumarins have been synthesized and screened for their anticonvulsant properties in mouse models. researchgate.net However, it has been noted in some studies that the corresponding 3-nitrocoumarins demonstrated higher activity than the studied thiocoumarins. nih.gov

Investigation of Anticoagulant Mechanisms (Biochemical Pathways, e.g., Vitamin K-Dependent Factors)

Coumarin derivatives are well-known for their anticoagulant properties, with warfarin (B611796) being a prominent example. The primary mechanism of action involves the inhibition of the vitamin K epoxide reductase (VKOR) enzyme. mdpi.comresearchgate.net This enzyme is essential for the regeneration of the reduced form of vitamin K, a necessary cofactor for the gamma-carboxylation of glutamate (B1630785) residues in vitamin K-dependent clotting factors (II, VII, IX, and X). youtube.com Inhibition of VKOR leads to a decrease in the synthesis of these functional clotting factors, thereby exerting an anticoagulant effect. nih.govnih.gov Thiocoumarins have also been historically recognized for their anticoagulant activity, interfering with these same vitamin K-dependent coagulation factors.

In Vitro Studies of Anti-inflammatory Potential

The anti-inflammatory properties of the coumarin scaffold are well-documented. nih.gov In vitro studies have shown that coumarin derivatives can inhibit the production of key inflammatory mediators. This is often assessed through assays that measure the inhibition of protein denaturation, as inflammation can lead to the denaturation of proteins. nih.govnih.gov For instance, coumarin derivatives have been shown to inhibit albumin denaturation in a dose-dependent manner. nih.gov Furthermore, studies on various coumarin hybrids have demonstrated their ability to inhibit the denaturation of proteins, with some compounds showing activity comparable or superior to standard anti-inflammatory drugs like diclofenac (B195802) sodium and ibuprofen (B1674241) in in vitro assays. nih.govmdpi.com While specific data on the anti-inflammatory potential of 1-Thiocoumarin, 3-amino-4-butylamino- is not detailed, the general activity of the coumarin and thiocoumarin classes suggests a potential for such effects. mdpi.comresearchgate.net

Applications in Chemical Biology and Advanced Materials

Fluorescence Properties and Mechanisms

The fluorescence of aminocoumarin derivatives is generally attributed to an intramolecular charge transfer (ICT) process from the electron-donating amino group to the electron-accepting lactone or thiolactone ring. This ICT character is fundamental to their use as environmentally sensitive fluorophores.

Luminescence and Quantum Yield Characterization

The luminescence properties of aminothiocoumarins are dictated by the nature and position of their substituents. The presence of an amino group, particularly at positions that enhance the donor-π-acceptor character of the molecule, can lead to strong fluorescence emission. nih.gov For instance, derivatives of 7-aminocoumarin (B16596) are known for their high fluorescence quantum yields. researchgate.net The quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for fluorescent probes. While specific data for 1-Thiocoumarin, 3-amino-4-butylamino- is not available, related aminocoumarin compounds have exhibited quantum yields that are highly dependent on their substitution pattern and environment. For example, certain 4-hydroxycoumarin (B602359) derivatives have demonstrated high quantum yields in ethanol (B145695). sapub.org It is plausible that the dual amino substitution in 1-Thiocoumarin, 3-amino-4-butylamino- would result in a compound with a significant quantum yield, making it a potentially bright fluorophore.

| Compound Family | Typical Substituents | Reported Quantum Yield (Φf) Range | Key Structural Feature |

| 4-Hydroxycoumarins | Various electron-donating groups | High in polar solvents like ethanol sapub.org | Hydroxyl group at the 4-position |

| 7-Aminocoumarins | Alkylamino or arylamino at the 7-position | Can be high, but sensitive to substitution researchgate.net | Amino group at the 7-position |

| Chromeno-pyrimidinones | Fused heterocyclic systems | 0.0088 to 0.0459 nih.gov | Extended conjugated system |

Solvent Effects on Fluorescence Behavior

The fluorescence of molecules with a strong ICT character is often highly sensitive to the polarity of their solvent environment, a phenomenon known as solvatochromism. researchgate.net For many coumarin (B35378) derivatives, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum. nih.gov This is due to the stabilization of the more polar excited state by polar solvent molecules. This property is crucial for the development of probes that can report on the local polarity of their microenvironment, such as within a cell or a polymer matrix. It is anticipated that 1-Thiocoumarin, 3-amino-4-butylamino- would exhibit similar solvatochromic behavior, with its emission wavelength shifting to longer wavelengths in more polar solvents.

Bioimaging Applications and Cellular Probes

The favorable photophysical properties of aminocoumarins, such as high quantum yields, large Stokes shifts, and sensitivity to the local environment, make them excellent scaffolds for the development of fluorescent probes for bioimaging. nih.gov

Visualization of Cellular Processes

Fluorescent probes derived from coumarin structures have been successfully employed to visualize a variety of cellular processes. Their relatively small size allows for minimal perturbation of biological systems. mdpi.com While specific applications of 1-Thiocoumarin, 3-amino-4-butylamino- in cellular imaging have not been reported, the general applicability of aminocoumarin derivatives suggests its potential use in this area. researchgate.net These probes can be designed to localize within specific organelles or to respond to changes in the cellular environment, such as pH or ion concentration.

Detection of Specific Biomarkers (in vitro assays)

The aminothiocoumarin scaffold can be functionalized to create probes that selectively interact with specific biomarkers. This is often achieved by incorporating a recognition moiety that binds to the target molecule, leading to a change in the fluorescence signal. mdpi.com For example, probes have been developed for the detection of enzymes, reactive oxygen species, and metal ions. researchgate.netnih.gov The amino groups of 1-Thiocoumarin, 3-amino-4-butylamino- could serve as attachment points for such recognition units, enabling its development into a targeted fluorescent probe for in vitro diagnostic assays. researchgate.net

Development of Fluorescent Probes and Sensors

The development of novel fluorescent probes is a dynamic area of research. The design of these probes often relies on modulating the fluorescence through mechanisms such as photoinduced electron transfer (PeT) or Förster resonance energy transfer (FRET). unm.edu The thiocoumarin core, with its inherent fluorescence potential, serves as an excellent starting point for the synthesis of new sensors. nih.gov The 3-amino and 4-butylamino groups of the target compound offer synthetic handles for the attachment of various functionalities, allowing for the rational design of probes with tailored specificities and response mechanisms. researchgate.net For instance, a reactive group could be attached that, upon reaction with an analyte, alters the electronic properties of the thiocoumarin core and, consequently, its fluorescence output.

Design Principles for Target Specificity (e.g., metal ions, pH)

The design of thiocoumarin-based sensors with specificity for targets like metal ions or pH relies on the integration of a fluorescent thiocoumarin core with a specific recognition moiety, often referred to as a receptor. The interaction between the target analyte and the receptor modulates the photophysical properties of the thiocoumarin fluorophore, leading to a detectable signal. The key design principles involve Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). nih.govrsc.org

For Metal Ion Sensing:

The amino groups at the 3- and 4-positions of the thiocoumarin ring in "1-Thiocoumarin, 3-amino-4-butylamino-" could serve as potential coordination sites for metal ions. The design of metal ion-specific sensors would involve modifying these amino groups or other positions on the thiocoumarin scaffold to create a chelating environment that selectively binds to a target metal ion. mdpi.com

For instance, the introduction of moieties with donor atoms like nitrogen, oxygen, or sulfur can create a binding pocket with a specific size and geometry to selectively accommodate a particular metal ion. The binding of the metal ion to this receptor site can alter the electronic properties of the thiocoumarin, resulting in a change in its fluorescence emission. This change can manifest as either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. rsc.org

Illustrative Design Strategy for Metal Ion Sensing:

| Target Metal Ion | Receptor Moiety on Thiocoumarin Scaffold | Sensing Mechanism | Expected Fluorescence Response |

| Copper (Cu²⁺) | Schiff base derivatives formed at the 3-amino position nih.gov | Fluorescence quenching nih.gov | Decrease in fluorescence intensity |

| Zinc (Zn²⁺) | N,N-bis(2-pyridylmethyl)amine (DPA) analogue | PET inhibition | Fluorescence enhancement |

| Mercury (Hg²⁺) | Thio-rich crown ether | ICT modulation | Ratiometric shift in emission wavelength |

For pH Sensing:

The development of thiocoumarin-based pH sensors often utilizes the protonation/deprotonation of functional groups attached to the fluorophore. The amino groups in "1-Thiocoumarin, 3-amino-4-butylamino-" are susceptible to changes in pH. In acidic conditions, these amino groups can become protonated, which can significantly alter the electronic structure and the ICT character of the molecule. This change in protonation state leads to a variation in the fluorescence intensity or a shift in the emission wavelength, allowing for the ratiometric sensing of pH. nih.gov

Illustrative Design Strategy for pH Sensing:

| pH Range | Functional Group Behavior | Sensing Mechanism | Expected Fluorescence Response |

| Acidic | Protonation of the 3-amino and 4-butylamino groups | Alteration of ICT | Shift in emission wavelength (e.g., blue shift) |

| Neutral/Basic | Deprotonation of the amino groups | Restoration of ICT | Shift in emission wavelength (e.g., red shift) |

Response to Environmental Stimuli

Beyond specific target recognition, thiocoumarin derivatives can be designed to respond to broader environmental stimuli. These "smart" materials can change their properties in response to changes in their surroundings, such as polarity, viscosity, or the presence of reactive oxygen species.

The fluorescence of many coumarin and thiocoumarin derivatives is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This property arises from changes in the dipole moment of the molecule upon excitation. In the case of "1-Thiocoumarin, 3-amino-4-butylamino-", the presence of the amino groups can contribute to a significant charge transfer character, making its fluorescence potentially sensitive to the polarity of its environment. This could allow it to be used as a probe to study the microenvironment of biological systems or polymers.

Furthermore, the thiocoumarin scaffold can be functionalized with moieties that react with specific environmental stimuli. For example, incorporating a recognition site for reactive oxygen species (ROS) could lead to a fluorescent probe for oxidative stress in biological systems. The reaction with ROS would chemically modify the probe, leading to a change in its fluorescence properties.

Structure Activity Relationship Sar and Design of Derivatives

Impact of Thiocarbonyl Group on Biological Activity and Reactivity

The replacement of the carbonyl oxygen in the coumarin (B35378) scaffold with a sulfur atom to form a thiocoumarin is a critical bioisosteric substitution that profoundly alters the molecule's physicochemical properties. This substitution is a recognized strategy in medicinal chemistry to modulate the chemical characteristics of a molecule. mdpi.comnih.gov The sulfur atom, being larger and less electronegative than oxygen, imparts distinct electronic and steric properties to the thiocarbonyl group (C=S) compared to the carbonyl group (C=O).

Influence of Amino and Butylamino Substituents on Molecular Interactions and Selectivity

The presence and nature of substituents at the 3 and 4 positions of the thiocoumarin ring are pivotal in defining the molecule's biological specificity and potency. The 3-amino and 4-butylamino groups in the parent compound are key pharmacophoric features that can engage in various intermolecular interactions.

3-Amino Group: The primary amino group at the C-3 position can act as a hydrogen bond donor, a crucial interaction for anchoring the molecule within a receptor's binding pocket. Its basic nature also allows for potential ionic interactions with acidic amino acid residues. The synthesis of derivatives often starts from a 4-hydroxythiocoumarin, with subsequent reactions introducing substituents at the C-3 position, highlighting its importance for derivatization and activity modulation. nih.gov

4-Butylamino Group: The butylamino substituent at the C-4 position significantly influences the molecule's properties. The butyl chain contributes to the compound's lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets. The secondary amine provides an additional site for hydrogen bonding, acting as both a donor and an acceptor. The length and branching of this alkyl chain can be fine-tuned to optimize steric fit and hydrophobic interactions with the target, thereby influencing both potency and selectivity.

Exploration of Structural Analogues and Homologues

Building upon the core structure of 3-amino-4-butylamino-1-thiocoumarin, medicinal chemists can explore a wide range of analogues to probe the SAR and identify derivatives with superior properties.

Varying the alkylamino chain at the C-4 position is a common strategy to modulate activity. Replacing the butylamino group with other moieties, such as a diethylamino group, can alter the molecule's steric bulk, lipophilicity, and hydrogen bonding capacity. For example, the derivative 7-(N,N-diethylamino)-4-trifluoromethyl-2-thiocoumarin has been investigated for its unique optical properties, demonstrating that modifications at the amino group can significantly impact the molecule's electronic character. nih.govencyclopedia.pub The goal of such modifications is to achieve an optimal balance between water solubility and lipid permeability while maximizing favorable interactions within the target's binding site.

Molecular hybridization, which involves combining the thiocoumarin scaffold with other biologically active heterocyclic rings, is a powerful strategy for developing novel compounds with potentially synergistic or multi-target activities. researchgate.netresearchgate.netnih.gov

Triazoles: The triazole ring is a stable, aromatic heterocycle known for its ability to participate in hydrogen bonding and dipole interactions. researchgate.net Hybridizing thiocoumarins with triazole moieties can lead to compounds with enhanced binding affinity and a broader spectrum of biological activities, including anticancer and antimicrobial effects. researchgate.netresearchgate.netmdpi.comnih.govnih.gov

Pyrimidines: Pyrimidine is another key heterocycle found in numerous therapeutic agents. The synthesis of thiocoumarin-pyrimidine hybrids has been explored, often using microwave-assisted techniques, to generate libraries of compounds for screening against various diseases. mdpi.comnih.govresearchgate.netnih.govuobaghdad.edu.iq These hybrids combine the pharmacophoric features of both scaffolds, which can lead to novel mechanisms of action. nih.gov

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a bioisostere for amide and ester groups and is frequently incorporated into drug candidates to improve their pharmacological profiles. researchgate.netscispace.com Thiocoumarin derivatives bearing oxadiazole moieties have been synthesized and evaluated for antimicrobial and antioxidant activities. mdpi.comnih.govresearchgate.net

| Heterocyclic Moiety | Rationale for Hybridization | Reported Biological Activities of Hybrids |

| Triazole | Enhance binding affinity, stability, and hydrogen bonding capabilities. researchgate.net | Anticancer, antimicrobial, antifungal. researchgate.netmdpi.comnih.govnih.gov |

| Pyrimidine | Combine pharmacophoric features for potential synergistic or multi-target effects. nih.gov | Antimicrobial, antioxidant, anticancer. mdpi.comresearchgate.netnih.govuobaghdad.edu.iq |

| Oxadiazole | Act as a bioisostere for amide/ester groups to improve pharmacological properties. researchgate.netscispace.com | Antimicrobial, antioxidant. mdpi.comnih.govresearchgate.net |

Introducing strong electron-withdrawing groups, such as nitro (NO₂) and sulfonyl (SO₂R) groups, onto the thiocoumarin ring system can dramatically alter its electronic properties and biological activity.

Nitro Substitutions: The nitro group is a powerful electron-withdrawing substituent. Its placement on the coumarin or thiocoumarin scaffold has been shown to be crucial for certain biological activities. researchgate.netnih.gov For instance, studies on 3-arylcoumarins have revealed that a nitro group at the 6-position can be essential for antibacterial activity against strains like Staphylococcus aureus. researchgate.net In contrast, the reduction of a nitro group to an amino group can significantly decrease this activity, highlighting the electronic influence of the substituent. researchgate.netnih.gov

Sulfonyl Substitutions: The synthesis of 4-sulfonylthiocoumarins has been achieved from 4-hydroxythiocoumarin precursors. nih.gov Sulfonamide moieties are prevalent in a wide range of drugs, and their incorporation into the thiocoumarin scaffold can introduce new interaction points for biological targets, such as carbonic anhydrases. nih.gov The SAR of coumarin sulfonamides indicates that the nature and position of substitutions on the sulfonyl group can fine-tune inhibitory activity and selectivity against different enzyme isoforms. nih.gov

Rational Design Principles for Enhanced Potency and Selectivity (in vitro/in silico)

Modern drug discovery heavily relies on rational design principles, often guided by computational, or in silico, methods to predict how a molecule will interact with its biological target before synthesis. nih.govnih.gov These approaches are invaluable for optimizing the potency and selectivity of lead compounds like 3-amino-4-butylamino-1-thiocoumarin.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. abap.co.inresearchgate.netnih.govabap.co.in For thiocoumarin derivatives, docking studies can elucidate how modifications to the amino groups or the incorporation of new heterocyclic rings affect the binding mode and energy. researchgate.netmdpi.com By visualizing these interactions, chemists can design new analogues with improved complementarity to the active site. abap.co.in

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing how physicochemical properties (e.g., lipophilicity, electronic parameters, steric factors) correlate with potency, predictive models can be built to guide the design of more active compounds. mdpi.com

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. A pharmacophore model derived from active thiocoumarin analogues can be used to screen virtual libraries for new, structurally diverse compounds with a high probability of being active.

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a designed molecule. abap.co.in This allows for the early identification and elimination of candidates with poor drug-like properties, saving significant time and resources in the drug development process. abap.co.inabap.co.in

By integrating these in silico techniques with traditional synthetic chemistry and in vitro biological evaluation, researchers can employ a rational, iterative design cycle to systematically enhance the potency and selectivity of thiocoumarin-based therapeutic agents. nih.govbiointerfaceresearch.com

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Methodologies for Complex 1-Thiocoumarin, 3-amino-4-butylamino- Derivatives

The synthesis of complex thiocoumarin derivatives often relies on multi-step procedures that may involve harsh reaction conditions or the use of hazardous reagents. mdpi.com Future research should prioritize the development of more efficient, sustainable, and versatile synthetic routes.

Key Research Objectives:

One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions (MCRs) for the synthesis of 1-thiocoumarin, 3-amino-4-butylamino- derivatives would significantly improve efficiency by reducing the number of synthetic steps, purification processes, and waste generation. researchgate.net

Catalyst Innovation: The exploration of novel catalysts, including metal-based, organocatalysts, and biocatalysts, could lead to milder reaction conditions, higher yields, and improved stereoselectivity. researchgate.netnih.gov The use of transition-metal-free catalytic systems is a particularly attractive avenue for green synthesis. mdpi.com

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasound technology can accelerate reaction times, increase product yields, and offer more environmentally friendly alternatives to conventional heating methods. nih.gov

Flow Chemistry: Continuous flow synthesis could enable better control over reaction parameters, improve safety for handling potentially hazardous intermediates, and facilitate scalability for the production of these compounds.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity | Design of novel MCRs incorporating diverse starting materials. |

| Green Catalysis | Milder conditions, recyclability, lower environmental impact | Development of reusable solid-supported catalysts and biocatalysts. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency | Optimization of reaction conditions for specific derivatives. |

| Flow Chemistry | Enhanced safety, scalability, precise process control | Adaptation of existing batch syntheses to continuous flow systems. |

Deeper Mechanistic Elucidation of Biological Interactions at the Molecular and Sub-cellular Levels

While the broader coumarin (B35378) and thiocoumarin families are known for various biological activities, the specific molecular targets and mechanisms of action for 1-thiocoumarin, 3-amino-4-butylamino- remain uninvestigated. mdpi.commdpi.com Future research should focus on unraveling these intricate biological interactions.

Key Research Objectives:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins, enzymes, or nucleic acids with which this compound interacts.

Enzyme Inhibition Kinetics: For identified enzyme targets, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constants (Ki).

Structural Biology: X-ray crystallography or cryo-electron microscopy studies of the compound in complex with its biological target(s) can provide atomic-level insights into the binding interactions, guiding the design of more potent and selective analogues.

Cellular Imaging: The development of fluorescently tagged derivatives of 1-thiocoumarin, 3-amino-4-butylamino- would enable the visualization of its subcellular localization and trafficking within living cells, providing clues about its site of action. researchgate.net

Integration of Advanced Computational Approaches for Predictive Design and Optimization

Computational chemistry and molecular modeling are powerful tools that can accelerate the drug discovery and materials design process by providing predictive insights into molecular properties and interactions. nih.govnih.gov

Key Research Objectives:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for a series of 1-thiocoumarin, 3-amino-4-butylamino- derivatives can help to identify the key structural features that govern their biological activity, allowing for the predictive design of more potent compounds.

Molecular Docking and Dynamics Simulations: In silico docking studies can predict the binding modes of these derivatives within the active sites of known biological targets. rsc.org Molecular dynamics simulations can further elucidate the stability of these interactions and the conformational changes that occur upon binding.

ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for further experimental investigation.

De Novo Design: Utilizing algorithms for de novo design, novel molecular structures based on the 1-thiocoumarin scaffold can be generated with optimized properties for specific applications.

| Computational Method | Application in Research | Predicted Outcome |

| QSAR | Correlate chemical structure with biological activity | Identify key functional groups for potency and selectivity. |

| Molecular Docking | Predict binding of ligands to macromolecules | Determine preferred binding poses and estimate binding affinity. |

| Molecular Dynamics | Simulate the motion of molecules over time | Assess the stability of ligand-protein complexes. |

| ADMET Prediction | In silico evaluation of pharmacokinetic properties | Prioritize compounds with drug-like characteristics. |

Exploration of New Application Domains in Materials Science and Diagnostic Tools

The inherent photophysical properties of the thiocoumarin core, stemming from its extended π-system, suggest potential applications beyond the biological realm. nih.gov The presence of amino groups in 1-thiocoumarin, 3-amino-4-butylamino- provides handles for further functionalization, opening avenues in materials science and diagnostics.

Key Research Objectives:

Fluorescent Probes and Sensors: The thiocarbonyl group in thiocoumarins can influence their optical properties, making them candidates for the development of fluorescent probes for the detection of specific ions, molecules, or changes in the cellular environment. nih.govrsc.org Research could focus on designing derivatives that exhibit a selective fluorescent response to particular analytes. researchgate.net

Organic Light-Emitting Diodes (OLEDs): π-Extended coumarin derivatives have been explored for their applications in materials science due to their photophysical properties. nih.gov The potential of 1-thiocoumarin, 3-amino-4-butylamino- and its derivatives as components in OLEDs or other organic electronic devices warrants investigation.

Functional Dyes: The chromophoric nature of the thiocoumarin scaffold could be exploited for the development of novel dyes for various applications, including in solar cells or as imaging agents. The amino substituents offer opportunities for tuning the absorption and emission properties of the molecule.

Polymer Chemistry: The amino groups could be used to incorporate the 1-thiocoumarin unit into polymer backbones or as pendant groups, creating new materials with unique optical or electronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.